C40H51N4O8P
Description
C₄₀H₅₁N₄O₈P is a high-molecular-weight organophosphorus compound characterized by a complex structure incorporating nitrogen, oxygen, and phosphorus atoms.
Properties
Molecular Formula |
C40H50N4O8P+ |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-(2-cyanoethyl)-[di(propan-2-yl)amino]-hydroxyphosphanium |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(47,23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37,47H,11,23-24,26H2,1-7H3/p+1/t35-,36+,37+,53?/m0/s1 |
InChI Key |
IYAXKAJJJJBRIR-CEXSRUIHSA-O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[P+](CCC#N)(N(C(C)C)C(C)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[P+](CCC#N)(N(C(C)C)C(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: C₁₀H₈O₃ (CAS 64175-51-5)
- Molecular Weight : 176.17 g/mol
- Key Properties :
| Parameter | C₄₀H₅₁N₄O₈P | C₁₀H₈O₃ |
|---|---|---|
| Molecular Weight | 770.82 g/mol | 176.17 g/mol |
| Solubility (Water) | Not reported | 0.639 mg/mL |
| Enzyme Inhibition | Unknown | CYP1A2 inhibitor |
| Synthetic Complexity | High | Moderate |
Contrasts :
- C₄₀H₅₁N₄O₈P’s larger size and phosphorus content likely enhance thermal stability and ligand-binding capacity compared to C₁₀H₈O₃, making it more suitable for applications requiring structural rigidity (e.g., polymer matrices) .
- C₁₀H₈O₃’s higher aqueous solubility and CYP1A2 inhibition suggest pharmaceutical utility, whereas C₄₀H₅₁N₄O₈P’s insolubility may limit bioactivity .
Compound B: C₉H₉BrO₂ (CAS 41841-16-1)
- Molecular Weight : 229.07 g/mol
- Key Properties: Moderate lipophilicity (Log Po/w: 2.44–2.71) due to bromine substitution. Solubility: 0.219 mg/mL in water, classified as "low solubility" .
| Parameter | C₄₀H₅₁N₄O₈P | C₉H₉BrO₂ |
|---|---|---|
| Halogen Content | None | Bromine |
| BBB Permeability | Unlikely | Yes |
| Log Po/w | Not reported | 2.44–2.71 |
| Bioavailability | Low (inferred) | 0.55 (moderate) |
Contrasts :
- The bromine atom in C₉H₉BrO₂ enhances electrophilic reactivity, enabling cross-coupling reactions, whereas C₄₀H₅₁N₄O₈P’s phosphorus group may facilitate chelation or catalytic activity .
- C₉H₉BrO₂’s BBB permeability contrasts with C₄₀H₅₁N₄O₈P’s probable exclusion from the CNS due to its size and polarity .
Impact of Molecular Weight on Properties
- Solubility : Higher molecular weight in C₄₀H₅₁N₄O₈P correlates with reduced solubility compared to smaller analogues like C₁₀H₈O₃. This aligns with trends observed in polymer chemistry, where increased chain length reduces solubility .
- Synthetic Accessibility : C₄₀H₅₁N₄O₈P’s complexity (multiple stereocenters, phosphorus integration) likely requires multi-step synthesis, contrasting with the straightforward preparation of C₉H₉BrO₂ via bromination .
Data Tables for Key Comparisons
Table 1: Structural and Functional Properties
| Compound | C₄₀H₅₁N₄O₈P | C₁₀H₈O₃ | C₉H₉BrO₂ |
|---|---|---|---|
| Molecular Formula | C₄₀H₅₁N₄O₈P | C₁₀H₈O₃ | C₉H₉BrO₂ |
| Molecular Weight | 770.82 g/mol | 176.17 g/mol | 229.07 g/mol |
| Key Functional Groups | Phosphoester | Carboxylic acid | Bromoester |
| Solubility (Water) | Low | 0.639 mg/mL | 0.219 mg/mL |
| Enzyme Interaction | Unknown | CYP1A2 inhibitor | CYP1A2 inhibitor |
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